molecular formula C7H4F3N3 B1429148 5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine CAS No. 1256793-68-6

5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine

Cat. No.: B1429148
CAS No.: 1256793-68-6
M. Wt: 187.12 g/mol
InChI Key: UXNMTHOUOFMTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine is a useful research compound. Its molecular formula is C7H4F3N3 and its molecular weight is 187.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with various enzymes and proteins, influencing their function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby altering the biochemical pathways in which these enzymes are involved. The interactions between this compound and biomolecules such as proteins and nucleic acids are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For example, this compound may affect the phosphorylation status of proteins involved in signal transduction, thereby impacting downstream cellular events .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. Additionally, it may interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA. The trifluoromethyl group in this compound enhances its binding affinity and specificity towards target molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects varies depending on the animal model and the route of administration .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The metabolites of this compound can further participate in biochemical reactions, potentially leading to the formation of reactive intermediates. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution. The localization of this compound within different cellular compartments can influence its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its function. This compound can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization within these compartments can affect its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-1-4-2-12-13-5(4)3-11-6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNMTHOUOFMTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CN=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-methyl-6-(trifluoromethyl)pyridin-3-amine [944317-54-8] (1.00 g, 5.68 mmol) in acetic acid (75 mL) was treated with a solution of sodium nitrite (392 mg, 5.68 mmol) in water (1 mL). The reaction mixture was stirred at RT for 15 min and then was allowed to stand at ambient temperature for 48 h. Acetic acid was evaporated under reduced pressure and the residual aqueous solution was partitioned between EtOAc and sat. aq. NaHCO3. The organic solution was washed with water and brine, then dried (Phase separator) and concentrated under vacuum. MS (LC-MS): 188 [M+H]+, tR (HPLC conditions k): 2.49 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
392 mg
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine
Reactant of Route 2
Reactant of Route 2
5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine
Reactant of Route 3
5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine
Reactant of Route 4
5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine
Reactant of Route 5
5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine
Reactant of Route 6
5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.